4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole
CAS No.: 338398-39-3
Cat. No.: VC4596675
Molecular Formula: C15H9F3N2O2S2
Molecular Weight: 370.36
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 338398-39-3 | 
|---|---|
| Molecular Formula | C15H9F3N2O2S2 | 
| Molecular Weight | 370.36 | 
| IUPAC Name | 4-phenyl-5-[3-(trifluoromethyl)phenyl]sulfonylthiadiazole | 
| Standard InChI | InChI=1S/C15H9F3N2O2S2/c16-15(17,18)11-7-4-8-12(9-11)24(21,22)14-13(19-20-23-14)10-5-2-1-3-6-10/h1-9H | 
| Standard InChI Key | GTMUXUDCPDTHGW-UHFFFAOYSA-N | 
| SMILES | C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,2,3-thiadiazole class, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Key substituents include:
- 
Phenyl group at position 4, contributing to aromatic stacking interactions.
 - 
3-(Trifluoromethyl)phenylsulfonyl group at position 5, enhancing electron-withdrawing properties and metabolic stability .
 
Table 1: Key Molecular Descriptors
| Property | Value | 
|---|---|
| Molecular Formula | C₁₆H₁₀F₃N₂O₂S₂ | 
| Molecular Weight | 400.39 g/mol | 
| IUPAC Name | 4-Phenyl-5-[3-(trifluoromethyl)phenyl]sulfonyl-1,2,3-thiadiazole | 
| SMILES | C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC(=CC=C3)C(F)(F)F | 
The trifluoromethyl (-CF₃) group introduces strong electronegativity and lipophilicity, which are critical for membrane permeability and target binding .
Synthesis and Structural Modifications
General Synthetic Strategies
While no direct synthesis of this compound is documented, analogous 1,2,3-thiadiazoles are typically synthesized via:
- 
Cyclization of Thiosemicarbazides: Thiosemicarbazide derivatives undergo acid-catalyzed cyclization to form the thiadiazole core. For example, phosphoric acid or methanesulfonic acid facilitates the closure of 1,4-disubstituted thiosemicarbazides into 1,2,3-thiadiazoles .
 - 
Sulfonation Reactions: Introduction of the sulfonyl group often involves oxidation of thioethers or direct sulfonation using chlorosulfonic acid .
 
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction | Reagents/Conditions | 
|---|---|---|
| 1 | Formation of thiadiazole | Thiosemicarbazide + H₃PO₄, 100°C | 
| 2 | Sulfonation at position 5 | ClSO₃H, DCM, 0°C → RT | 
| 3 | Trifluoromethylation | CF₃I, CuI, DMF, 80°C | 
This pathway is extrapolated from methods used for synthesizing 4-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole and related analogs .
Computational and Mechanistic Insights
Molecular Docking Studies
Docking simulations of similar thiadiazoles reveal strong binding affinities for:
- 
Topoisomerase II: Hydrogen bonding with Asp543 and hydrophobic interactions with the trifluoromethyl group .
 - 
Tuberculosis Enoyl-ACP Reductase: Sulfonyl oxygen atoms form critical salt bridges with Arg158 .
 
ADMET Profiling
- 
Lipophilicity (LogP): Predicted LogP = 3.2, indicating favorable membrane permeability.
 - 
Metabolic Stability: Resistance to CYP450 oxidation due to the electron-deficient CF₃ group .
 
Future Directions and Challenges
- 
Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.
 - 
Targeted Drug Delivery: Conjugating thiadiazole derivatives with nanoparticles to enhance tumor specificity.
 - 
Resistance Mitigation: Exploring hybrid molecules combining thiadiazole cores with known antimetabolites.
 
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